molecular formula C15H8Cl2O5 B14653841 Bis[4-(chlorocarbonyl)phenyl] carbonate CAS No. 52467-09-1

Bis[4-(chlorocarbonyl)phenyl] carbonate

Cat. No.: B14653841
CAS No.: 52467-09-1
M. Wt: 339.1 g/mol
InChI Key: STWWKFLOHPTCPM-UHFFFAOYSA-N
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Description

Bis[4-(chlorocarbonyl)phenyl] carbonate is a chemical compound with the molecular formula C15H8Cl2O5 It is an organic carbonate ester that features two 4-(chlorocarbonyl)phenyl groups connected by a carbonate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis[4-(chlorocarbonyl)phenyl] carbonate typically involves the reaction of 4-chlorobenzoyl chloride with phosgene in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired carbonate ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of phosgene, a toxic and hazardous reagent, necessitates stringent safety measures and environmental controls.

Chemical Reactions Analysis

Types of Reactions: Bis[4-(chlorocarbonyl)phenyl] carbonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonate ester can react with nucleophiles, leading to the substitution of the chlorocarbonyl groups.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form 4-chlorobenzoic acid and carbon dioxide.

    Transesterification: The compound can participate in transesterification reactions with alcohols to form different carbonate esters.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

    Catalysts: Acid or base catalysts are often used to facilitate these reactions.

    Solvents: Organic solvents such as dichloromethane, toluene, and acetonitrile are commonly used.

Major Products:

    Substitution Products: Depending on the nucleophile, the major products can include substituted carbonate esters or amides.

    Hydrolysis Products: 4-Chlorobenzoic acid and carbon dioxide are the primary products of hydrolysis.

Scientific Research Applications

Bis[4-(chlorocarbonyl)phenyl] carbonate has several applications in scientific research:

    Polymer Chemistry: It is used as a monomer or intermediate in the synthesis of polycarbonates and other polymers with unique properties.

    Materials Science: The compound is utilized in the development of advanced materials with specific mechanical and thermal properties.

    Biological Studies: It serves as a reagent in the modification of biomolecules and the study of enzyme-catalyzed reactions.

    Industrial Applications: The compound is employed in the production of specialty chemicals and as a cross-linking agent in coatings and adhesives.

Mechanism of Action

The mechanism of action of Bis[4-(chlorocarbonyl)phenyl] carbonate involves its reactivity towards nucleophiles. The chlorocarbonyl groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, including the formation of new carbon-carbon and carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

    Bis(4-nitrophenyl) carbonate: Similar in structure but with nitro groups instead of chlorocarbonyl groups.

    Bis(4-methoxyphenyl) carbonate: Features methoxy groups, leading to different reactivity and applications.

    Diphenyl carbonate: A simpler carbonate ester with phenyl groups, commonly used in polymer synthesis.

Uniqueness: Bis[4-(chlorocarbonyl)phenyl] carbonate is unique due to the presence of chlorocarbonyl groups, which impart distinct reactivity and make it suitable for specific applications in polymer chemistry and materials science. Its ability to undergo nucleophilic substitution and other reactions under mild conditions sets it apart from other carbonate esters.

Properties

CAS No.

52467-09-1

Molecular Formula

C15H8Cl2O5

Molecular Weight

339.1 g/mol

IUPAC Name

bis(4-carbonochloridoylphenyl) carbonate

InChI

InChI=1S/C15H8Cl2O5/c16-13(18)9-1-5-11(6-2-9)21-15(20)22-12-7-3-10(4-8-12)14(17)19/h1-8H

InChI Key

STWWKFLOHPTCPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)OC(=O)OC2=CC=C(C=C2)C(=O)Cl

Origin of Product

United States

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